1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide
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Overview
Description
N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(2-CHLORO-6-HYDROXY-3-NITROPHENYL)THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(2-CHLORO-6-HYDROXY-3-NITROPHENYL)THIOUREA typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and multicomponent reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of catalysts, such as Pd(OAc)2, and specific reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(2-CHLORO-6-HYDROXY-3-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(2-CHLORO-6-HYDROXY-3-NITROPHENYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(2-CHLORO-6-HYDROXY-3-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Used as a precursor for various biologically active molecules.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Uniqueness
Its combination of benzyl, dimethyl, and thiourea groups sets it apart from other indole derivatives .
Properties
Molecular Formula |
C25H21ClN4O4S |
---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethylindole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O4S/c1-14-15(2)29(13-16-6-4-3-5-7-16)19-9-8-17(12-18(14)19)24(32)28-25(35)27-23-21(31)11-10-20(22(23)26)30(33)34/h3-12,31H,13H2,1-2H3,(H2,27,28,32,35) |
InChI Key |
OFRKTSGBSKTZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(=S)NC3=C(C=CC(=C3Cl)[N+](=O)[O-])O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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